molecular formula C13H9ClN2O B2473168 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline CAS No. 313645-16-8

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

Cat. No. B2473168
CAS RN: 313645-16-8
M. Wt: 244.68
InChI Key: OQKDQHJUUGMNCC-UHFFFAOYSA-N
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Description

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . A mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole (III) (2.8 g) and anhydrous potassium carbonate (1 g) in dry acetone (15 ml) was prepared to which ethyl chloroacetate (1.2 ml) was added and the mixture was stirred for 8 h at room temperature .


Physical And Chemical Properties Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Scientific Research Applications

Synthesis of Photochromic Compounds

“5-(1,3-Benzoxazol-2-yl)-2-chloroaniline” can be used in the synthesis of new photochromic compounds . These compounds exhibit luminescent properties in their spirocyclic form . The reverse thermal reaction barrier of these compounds decreases with the increase in the electron-withdrawing properties of the substituent in the indoline fragment .

Development of Chemosensors

This compound can also be used in the development of photochromic spiropyrans as potential chemosensors for heavy metal cations . The research involves the use of 5-benzoxazolyl-4-hydroxyisophthalic aldehyde to prepare indoline spiropyrans containing a 6-formyl group and a 1,3-benzoxazole substituent at position 8 of the benzopyran system .

Creation of Polyfunctional Molecular Electronics Materials

The compound can be used in the creation of polyfunctional molecular electronics materials . This is achieved by decorating spiropyrans with suitable functional fragments, which exhibit optically switchable magnetic, fluorescent, and complexing properties .

Environmental Monitoring

The compound can be used in environmental monitoring . This is achieved through the development of photochromic organic compounds with functional groups that effectively coordinate with metal ions .

Synthesis of Spiro[indoline-naphthopyrans]

“5-(1,3-Benzoxazol-2-yl)-2-chloroaniline” can be used in the synthesis of spiro[indoline-naphthopyrans] exhibiting luminescent properties in the spirocyclic form .

Development of Chemical Sensors

The compound can be used in the development of chemical sensors . This is achieved through the synthesis of photochromic spiropyrans as potential chemosensors for heavy metal cations .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the research and development of benzoxazole derivatives, including “5-(1,3-Benzoxazol-2-yl)-2-chloroaniline”, have promising future directions.

properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKDQHJUUGMNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

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